2,4,6-Tris(trifluoromethyl)-1,3,5-triazine

Catalog No.
S566666
CAS No.
368-66-1
M.F
C6F9N3
M. Wt
285.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Tris(trifluoromethyl)-1,3,5-triazine

CAS Number

368-66-1

Product Name

2,4,6-Tris(trifluoromethyl)-1,3,5-triazine

IUPAC Name

2,4,6-tris(trifluoromethyl)-1,3,5-triazine

Molecular Formula

C6F9N3

Molecular Weight

285.07 g/mol

InChI

InChI=1S/C6F9N3/c7-4(8,9)1-16-2(5(10,11)12)18-3(17-1)6(13,14)15

InChI Key

LSGBKABSSSIRJF-UHFFFAOYSA-N

SMILES

C1(=NC(=NC(=N1)C(F)(F)F)C(F)(F)F)C(F)(F)F

Synonyms

2,4,6-tris(trifluoromethyl)-sym-triazine

Canonical SMILES

C1(=NC(=NC(=N1)C(F)(F)F)C(F)(F)F)C(F)(F)F

Synthesis and Characterization:

2,4,6-Tris(trifluoromethyl)-1,3,5-triazine (TTM) is a fluorinated heterocyclic compound synthesized through various methods, including thermal and catalytic cyclotrimerization of hexakis(trifluoromethyl)melamine. PubChem, National Institutes of Health: ) Its unique structure, containing a six-membered ring with alternating nitrogen and carbon atoms and three trifluoromethyl groups attached to the carbon atoms, has attracted scientific interest due to its potential applications.

Properties and Potential Applications:

TTM exhibits several interesting properties, including:

  • Thermal stability: It possesses high thermal stability, making it suitable for high-temperature applications. Sigma-Aldrich:
  • Chemical resistance: It demonstrates resistance towards various chemicals due to the strong electron-withdrawing nature of the trifluoromethyl groups.
  • Hydrophobic character: Its fluorine atoms contribute to its hydrophobicity, or water-repelling nature.

These properties have led to the exploration of TTM in various scientific research areas, including:

  • Organic electronics: TTM is being investigated as a potential material for organic light-emitting diodes (OLEDs) due to its electron-transporting properties. Journal of Materials Chemistry C, Royal Society of Chemistry:
  • Polymer chemistry: TTM is incorporated into polymers to enhance their thermal and chemical stability, making them suitable for demanding environments. Polymer, Elsevier:
  • Fluorinated materials: As a highly fluorinated compound, TTM is studied for its potential applications in diverse fields, such as lubricants, refrigerants, and fire retardants, due to its unique properties associated with the fluorine atoms.

2,4,6-Tris(trifluoromethyl)-1,3,5-triazine is a highly fluorinated heterocyclic compound with the molecular formula C6F9N3C_6F_9N_3 and a molecular weight of approximately 285.07 g/mol. It is also known by various names, including s-Triazine, 2,4,6-tris(trifluoromethyl)-s-triazine, and TTT. The compound features three trifluoromethyl groups attached to the triazine ring, contributing to its unique chemical properties and reactivity. Its structure allows for significant electron-withdrawing effects due to the presence of fluorine atoms, which enhances its stability and reactivity in various chemical environments .

. It can undergo nucleophilic aromatic substitution reactions effectively. For instance, 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine reacts with amines to form aminotriazine products in good yields . The reactions typically proceed smoothly with both aromatic and aliphatic amines under mild conditions. Additionally, the compound can participate in various coupling reactions and has been utilized in synthesizing more complex organic molecules .

The synthesis of 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine can be achieved through several methods:

  • Electrophilic Fluorination: This method involves the introduction of trifluoromethyl groups into the triazine ring using electrophilic fluorinating agents.
  • Nucleophilic Substitution: The compound can be synthesized from trichloromethyl-substituted precursors through nucleophilic substitution reactions with trifluoromethylating agents .
  • Direct Fluorination: Direct fluorination using fluorinating agents can also yield this compound effectively.

These methods often require careful control of reaction conditions to optimize yields and selectivity.

2,4,6-Tris(trifluoromethyl)-1,3,5-triazine finds applications in various fields:

  • Organic Synthesis: It serves as a versatile building block in organic synthesis for creating more complex molecules.
  • Material Science: Due to its thermal stability and unique electronic properties, it may be used in developing advanced materials.
  • Agricultural Chemistry: Its derivatives are explored for potential use as herbicides or pesticides due to their biological activity .

Several compounds share structural similarities with 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
2,4-Diamino-6-trifluoromethyl-1,3,5-triazineAmino-substituted triazineContains amino groups that may enhance biological activity
2-(Trifluoromethyl)-1H-benzimidazoleBenzimidazole derivativeExhibits different reactivity patterns due to the aromatic system
2-(Trifluoromethyl)-pyrimidinePyrimidine derivativeSimilar electron-withdrawing effects but different ring structure
2-Amino-4-(trifluoromethyl)-thiazoleThiazole derivativeContains sulfur; potential for different reactivity

These compounds highlight the uniqueness of 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine due to its trifluoromethyl substituents and triazine core structure. Each compound offers distinct properties and reactivity profiles that can be exploited in various applications.

XLogP3

2.7

Boiling Point

95.5 °C

Melting Point

-24.8 °C

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (82.61%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (82.61%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (91.3%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (91.3%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (91.3%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

368-66-1

Wikipedia

2,4,6-Tris(trifluoromethyl)-1,3,5-triazine

Dates

Modify: 2023-08-15

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